

# N-Acetylglycine-d5 chemical properties and structure

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## Compound of Interest

Compound Name: N-Acetylglycine-d5

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## N-Acetylglycine-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**N-Acetylglycine-d5** is the deuterated form of N-Acetylglycine, a derivative of the amino acid glycine. The incorporation of five deuterium atoms into the molecule makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use as a tracer in metabolic research is also a key application. This guide provides a detailed overview of the chemical properties, structure, and analytical data of **N-Acetylglycine-d5**.

## Core Chemical Properties

**N-Acetylglycine-d5** is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C4H2D5NO3	[1][2]
Molecular Weight	122.13 g/mol	[1]
CAS Number	1219805-82-9	[1]
Appearance	White to off-white solid	[1]
Melting Point	207-209 °C (for non-deuterated form)	[3]
Boiling Point	Not available	
Solubility	DMSO: 100 mg/mL (818.80 mM) (ultrasonication may be required) Water: 50 mg/mL (409.40 mM) (ultrasonication may be required)	[1]
Purity	≥98%	
Isotopic Purity	Typically ≥99%	[4]

## Chemical Structure

The chemical structure of **N-Acetylglycine-d5** features deuterium atoms replacing hydrogen atoms on both the acetyl group and the alpha-carbon of the glycine moiety.

SMILES: [2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)O[2]

InChI Key: OKJIRPAQVSHGFK-ZBJDZAJPSA-N[2]

The structural formula is depicted below:

**Figure 1.** Chemical structure of **N-Acetylglycine-d5**.

## Spectroscopic Data

Due to the presence of deuterium, the spectroscopic data for **N-Acetylglycine-d5** will differ significantly from its non-deuterated counterpart. While specific spectra for the d5 variant are

not readily available in public databases, the expected characteristics are discussed below, with comparative data for N-Acetylglycine provided.

## Mass Spectrometry

The electron ionization (EI) mass spectrum of N-Acetylglycine shows a molecular ion peak ( $M^+$ ) at  $m/z$  117.[5] For **N-Acetylglycine-d5**, the molecular ion peak is expected at  $m/z$  122, reflecting the mass increase from the five deuterium atoms. Fragmentation patterns would also be altered, providing valuable information for structural elucidation and isotopic labeling studies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: In the  $^1\text{H}$  NMR spectrum of N-Acetylglycine, characteristic peaks are observed for the acetyl methyl protons and the methylene protons of the glycine unit.[5] For **N-Acetylglycine-d5**, the signals corresponding to the deuterated positions would be absent or significantly reduced to residual proton signals. The spectrum would be simplified, primarily showing the N-H proton signal, unless exchanged with a deuterated solvent.

$^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum of N-Acetylglycine shows distinct signals for the carbonyl carbons, the alpha-carbon, and the acetyl methyl carbon.[6] In the spectrum of **N-Acetylglycine-d5**, the carbons directly bonded to deuterium ( $\text{CD}_2$  and  $\text{CD}_3$ ) would exhibit splitting into multiplets due to C-D coupling and would likely show a slight upfield shift compared to the corresponding carbons in the non-deuterated molecule.

## Infrared (IR) Spectroscopy

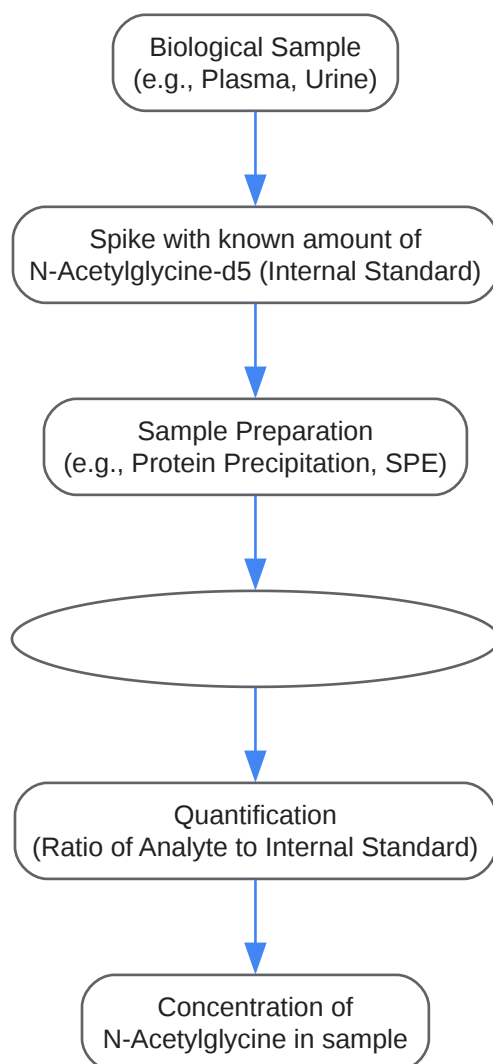
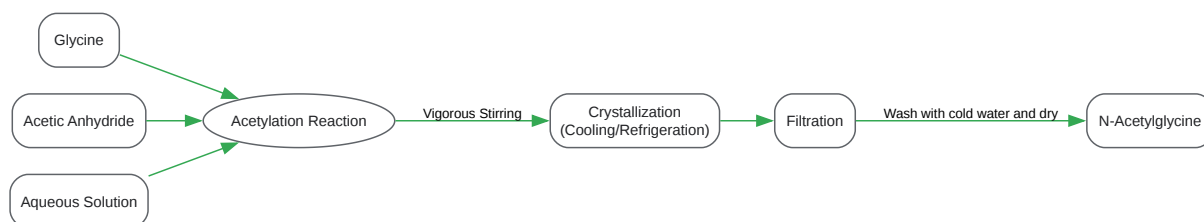
The IR spectrum of N-Acetylglycine displays characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-H bonds.[7] For **N-Acetylglycine-d5**, the C-D stretching and bending vibrations would appear at lower frequencies (higher wavenumbers) compared to the C-H vibrations, providing a clear indication of deuteration.

## Experimental Protocols

While a specific, detailed synthesis protocol for **N-Acetylglycine-d5** is not widely published, a general method can be adapted from the synthesis of N-Acetylglycine. The key modification

would be the use of deuterated starting materials. A plausible synthetic route is the acetylation of glycine-d<sub>2</sub> with acetic anhydride-d<sub>6</sub>.

#### General Synthetic Workflow for N-Acetylation of Glycine:



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